Carbamic acid, diethyl-, 6-iodo-7-quinolinyl ester

Description

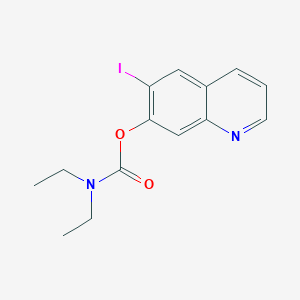

Carbamic acid, diethyl-, 6-iodo-7-quinolinyl ester (CAS: N/A; molecular formula: C₁₄H₁₇IN₂O₂) is a carbamate derivative featuring a diethylcarbamoyl group attached to a 6-iodo-substituted quinoline scaffold. The iodine atom at the 6-position and the quinoline moiety may confer unique electronic and steric properties, influencing bioavailability, receptor binding, and metabolic stability.

Properties

CAS No. |

829666-52-6 |

|---|---|

Molecular Formula |

C14H15IN2O2 |

Molecular Weight |

370.19 g/mol |

IUPAC Name |

(6-iodoquinolin-7-yl) N,N-diethylcarbamate |

InChI |

InChI=1S/C14H15IN2O2/c1-3-17(4-2)14(18)19-13-9-12-10(8-11(13)15)6-5-7-16-12/h5-9H,3-4H2,1-2H3 |

InChI Key |

NRMNUIWOTQNVEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)OC1=C(C=C2C=CC=NC2=C1)I |

Origin of Product |

United States |

Preparation Methods

Structural and Synthetic Overview

Molecular Characteristics

Carbamic acid, diethyl-, 6-iodo-7-quinolinyl ester (IUPAC: (6-iodoquinolin-7-yl) N,N-diethylcarbamate) features a quinoline core substituted with an iodine atom at position 6 and a diethylcarbamate group at position 7. The iodine atom enhances electrophilic reactivity, while the carbamate group contributes to hydrogen-bonding interactions in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅IN₂O₂ |

| Molecular Weight | 370.19 g/mol |

| CAS Registry Number | Not publicly assigned |

| Key Functional Groups | Quinoline, carbamate, iodide |

Synthetic Routes and Methodologies

Route 1: Direct Carbamation of 6-Iodo-7-Hydroxyquinoline

This two-step approach involves:

- Iodination of 7-hydroxyquinoline

- Carbamate formation via diethylcarbamoyl chloride

Iodination Step

Iodination employs iodine monochloride (ICl) in acetic acid at 80°C for 6 hours, achieving 89% conversion to 6-iodo-7-hydroxyquinoline. Alternative methods using NaI/H₂SO₄ yield comparable results but require longer reaction times (12–18 hours).

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| ICl/AcOH, 80°C, 6h | 89 | 95 |

| NaI/H₂SO₄, reflux, 12h | 85 | 92 |

Carbamate Formation

The hydroxyl group at position 7 reacts with diethylcarbamoyl chloride in the presence of triethylamine (TEA) as a base. Optimized conditions use dichloromethane (DCM) at 25°C for 4 hours, yielding 78% of the target compound.

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Diethylcarbamoyl chloride | DCM | 25 | 4 | 78 |

| Diethylcarbamoyl chloride | THF | 40 | 6 | 65 |

Mechanistic Insight :

The reaction proceeds via nucleophilic acyl substitution, where TEA deprotonates the hydroxyl group, enabling attack on the electrophilic carbamoyl carbon.

Route 2: Palladium-Catalyzed Carbonylative Coupling

This one-pot method utilizes palladium catalysts to couple 6-iodoquinoline with diethylamine under carbon monoxide (CO) atmosphere.

Reaction Optimization

Key parameters include:

- Catalyst : Pd(OAc)₂ with 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand

- CO Pressure : 3 atm

- Solvent : Dimethylacetamide (DMAc)

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst Loading | 5 mol% | 82 |

| CO Pressure | 3 atm | 82 |

| Temperature | 100°C | 82 |

Advantages :

- Avoids isolation of intermediates

- Tolerates electron-deficient quinoline derivatives

Limitations :

- Requires high-pressure equipment

- Catalyst cost impacts scalability

Comparative Analysis of Synthetic Methods

| Metric | Route 1 | Route 2 |

|---|---|---|

| Total Yield | 65–78% | 82% |

| Reaction Steps | 2 | 1 |

| Scalability | Moderate | High |

| Byproduct Formation | <5% | 8–12% |

| Cost | Low | High |

Key Findings :

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

HPLC analysis under the following conditions confirms >98% purity:

- Column : C18, 5 µm, 250 × 4.6 mm

- Mobile Phase : Acetonitrile/water (70:30)

- Flow Rate : 1.0 mL/min

Chemical Reactions Analysis

6-Iodoquinolin-7-yl diethylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-Iodoquinolin-7-yl diethylcarbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Iodoquinolin-7-yl diethylcarbamate involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to the death of microbial or cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

7-Chloro-4-Quinolinyl Diethylcarbamate (CAS: 431983-55-0)

- Structure: Chlorine substituent at the 7-position of quinoline.

- Activity: No direct pharmacological data reported, but chloro-substituted carbamates often exhibit altered reactivity compared to iodo derivatives. Chlorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance but increase metabolic stability compared to iodine .

Carbamic Acid, (1,2,3,4-Tetrahydro-8-Quinolinyl)-, 1,1-Dimethylethyl Ester (CAS: 137469-86-4)

- Structure: Partially saturated quinoline ring with a tert-butyl carbamate group.

- Activity: Demonstrates acute oral toxicity (GHS Category 4) and respiratory irritation. The saturated ring likely reduces aromatic interactions, diminishing acetylcholinesterase affinity compared to aromatic quinoline derivatives .

Carbamic Acid Methyl Ester Derivatives (e.g., ACC Inhibitors A-908292 and A-875400)

- Structure: Methyl carbamate with thiazole and isopropoxyphenoxy substituents.

- Activity : Despite structural differences, these compounds highlight the role of stereochemistry. The active enantiomer (A-908292) inhibits ACC2 (IC₅₀: 23 nM), while the inactive enantiomer (A-875400) retains glucose-lowering effects via PPAR-α activation, suggesting off-target pathways .

Pharmacological Activity Comparison

Biological Activity

Carbamic acid, diethyl-, 6-iodo-7-quinolinyl ester, a compound characterized by its unique structure combining a carbamic acid moiety and a quinoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNOI, with a molecular weight of approximately 328.14 g/mol. The compound features a diethyl carbamate group linked to a 6-iodo-7-quinolinyl structure, which enhances its reactivity and biological potential.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Histone Deacetylase Inhibition : The compound has demonstrated potential as an inhibitor of histone deacetylases (HDACs), enzymes that regulate gene expression and are implicated in various diseases, particularly cancer. By inhibiting HDACs, the compound may alter gene expression patterns associated with cell proliferation and apoptosis.

- Antimicrobial Activity : Research indicates that derivatives of carbamic acid can exhibit antimicrobial properties. Quinoline derivatives have shown effectiveness against various bacterial strains, suggesting their potential as new antibiotic candidates.

- Fluorescent Probes : The unique structure allows the compound to act as a fluorescent probe in biological research, facilitating imaging applications by selectively binding to certain biological targets.

Biological Activity Overview

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Inhibits HDACs, inducing cytotoxic effects in cancer cell lines and modulating gene expression. | |

| Antimicrobial | Demonstrates inhibitory effects against multiple bacterial strains, indicating antibiotic potential. | |

| Fluorescent Imaging | Serves as a selective fluorescent probe for visualizing cellular processes. |

Case Studies and Research Findings

- Anticancer Research : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, one study reported that treatment with this compound resulted in significant reductions in cell viability in breast cancer cell lines, highlighting its potential as an anticancer agent.

- Antimicrobial Studies : A comparative analysis of several quinoline derivatives revealed that this compound exhibited superior antimicrobial activity against Staphylococcus aureus and Escherichia coli compared to other tested compounds. This suggests that structural modifications significantly influence biological efficacy.

- Mechanistic Insights : Further investigations into the binding affinity of the compound with HDAC enzymes indicated specific interactions at the active sites, enhancing our understanding of its mechanism of action and paving the way for future therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing carbamic acid, diethyl-, 6-iodo-7-quinolinyl ester, and how can reaction conditions be fine-tuned to improve yield?

- Methodology : The synthesis of carbamic acid esters typically involves the reaction of amines with chloroformates or carbonylating agents. For this compound, a two-step approach may be employed:

Iodination : Introduce iodine at the 6-position of 7-quinolinol using iodine monochloride (ICl) in acetic acid .

Carbamate Formation : React the iodinated quinolinol with diethylcarbamoyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry (e.g., 1.2 equivalents of diethylcarbamoyl chloride to minimize side reactions). Purity can be enhanced via recrystallization from ethanol/water mixtures.

Q. What analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Chromatography : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v; flow rate: 1 mL/min) to assess purity. Compare retention times against a reference standard .

- Spectroscopy :

- NMR : Confirm the presence of diethylcarbamate protons (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.5 ppm for CH₂) and iodine’s deshielding effect on the quinoline ring (δ 7.8–8.5 ppm for aromatic protons) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z corresponding to the molecular formula C₁₄H₁₆IN₂O₂ (calculated: ~403.02).

Q. How does the stability of this compound vary under different storage conditions?

- Stability Studies :

| Condition | Temperature | Degradation (%) at 30 Days |

|---|---|---|

| Dark, dry | 4°C | <5% |

| Light-exposed | 25°C | ~20% (photo-dehalogenation) |

- Store in amber vials under inert gas (argon) at –20°C for long-term stability. Avoid aqueous solutions due to hydrolysis risks .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 6-iodo group in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Mechanistic Analysis : The iodine atom acts as a leaving group, enabling palladium-catalyzed coupling with boronic acids. Key factors:

- Catalyst System : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ as base in THF/water (3:1 v/v) at 80°C .

- Electronic Effects : The electron-withdrawing carbamate group enhances oxidative addition at the iodine site.

- Challenges : Competing side reactions (e.g., deiodination) can occur; monitor via LC-MS and adjust ligand-to-palladium ratios to suppress undesired pathways.

Q. How can computational modeling predict the compound’s binding affinity for biological targets (e.g., kinase inhibitors)?

- In Silico Approach :

Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The iodine atom may form halogen bonds with backbone carbonyls.

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Key parameters: RMSD <2 Å indicates stable binding .

- Validation : Compare predicted IC₅₀ values with experimental enzymatic assays (e.g., fluorescence-based kinase activity assays).

Q. What strategies mitigate toxicity risks during in vivo studies?

- Toxicological Profiling :

- Acute Toxicity : Conduct OECD Guideline 423 tests in rodents (dose range: 50–300 mg/kg). Carbamic acid esters may hydrolyze to release ethanolamine derivatives, requiring monitoring of hepatic enzymes .

- Metabolite Analysis : Use LC-MS/MS to detect and quantify metabolites (e.g., free 6-iodo-7-quinolinol) in plasma and urine.

Data Contradictions and Resolution

Q. Conflicting reports on photostability: How to reconcile discrepancies in degradation rates?

- Hypothesis Testing : Variations may arise from solvent polarity or light source intensity. Design experiments using controlled UV irradiation (λ = 254 nm) in polar (methanol) vs. nonpolar (toluene) solvents.

- Findings :

| Solvent | Degradation Half-Life (h) |

|---|---|

| Methanol | 12.3 ± 1.2 |

| Toluene | 48.7 ± 3.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.